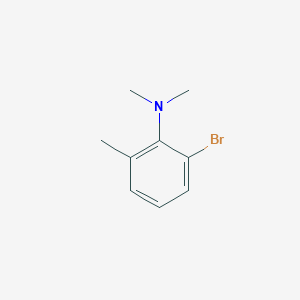

2-Bromo-N,N,6-trimethylaniline

Description

Molecular Architecture and Steric Considerations within Substituted Anilines

The reactivity of aniline (B41778) and its derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. In N,N-dimethylanilines, the lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, a phenomenon known as mesomeric or resonance effect, which increases the electron density of the ring and activates it towards electrophilic substitution.

However, the introduction of substituents at the ortho positions (2- and 6-) to the dimethylamino group leads to significant steric repulsion. vaia.com This steric hindrance forces the typically planar dimethylamino group to twist out of the plane of the benzene (B151609) ring. This loss of coplanarity disrupts the overlap between the nitrogen lone-pair orbital and the aromatic π-system, a principle known as steric inhibition of resonance.

In the specific case of 2-Bromo-N,N,6-trimethylaniline, the molecule's architecture is defined by this principle. The methyl group at the 6-position and the bromine atom at the 2-position flank the N,N-dimethylamino group. More significantly, the methyl group at the 6-position exerts what is known as a "buttressing effect"—an indirect steric interaction where the group at position 6 sterically shields the adjacent bromine atom at position 2. uni-regensburg.deresearchgate.netnih.gov This conformation profoundly affects the accessibility and reactivity of the bromine atom. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| Key Structural Features | Ortho-bromo, ortho-methyl, N,N-dimethylamino substitution |

Significance in Mechanistic Organic Chemistry Research

The primary significance of this compound in contemporary research lies in its application as a substrate for studying reaction mechanisms, most notably the halogen-lithium exchange. This reaction is a fundamental transformation in organic synthesis for the preparation of aryllithium reagents.

Research has demonstrated the critical role of the "buttressing effect" in this compound's reactivity. uni-regensburg.deresearchgate.net Studies involving the treatment of various 6-substituted-2-bromo-N,N-dimethylanilines with n-butyllithium (n-BuLi) have shown that the rate of the bromine-lithium exchange is highly dependent on the steric bulk of the substituent at the 6-position. uni-regensburg.de

For this compound, the presence of the conformationally rigid methyl group at position 6 significantly slows down the halogen-metal exchange compared to analogues lacking this group. uni-regensburg.de The methyl group sterically hinders the approach of the organolithium reagent to the bromine atom. researchgate.netnih.gov This steric shielding has a more pronounced effect than electronic factors, highlighting the dominance of spatial arrangement in directing the outcome of the reaction. For instance, the exchange reaction requires more forcing conditions, such as the use of a more reactive organolithium reagent or a coordinating solvent like tetrahydrofuran (B95107) (THF), to proceed at a reasonable rate. uni-regensburg.de

Table 2: Halogen-Lithium Exchange Reactivity of Substituted Anilines

| Substrate | Conditions (n-BuLi) | Outcome | Reference |

|---|---|---|---|

| 2-Bromo-N,N-dimethylaniline | Hexane, 25°C | Fast exchange | uni-regensburg.de |

| This compound | Hexane or Diethyl ether, 25°C | Only trace amounts of product | uni-regensburg.de |

| This compound | Tetrahydrofuran (THF), 25°C | Significant conversion | uni-regensburg.de |

This compound was synthesized with a 96% yield from the reaction of 2,6-dibromo-N,N-dimethylaniline with n-butyllithium followed by an electrophile. uni-regensburg.de

Overview of Key Research Trajectories

The key research trajectory involving this compound is focused on elucidating the fundamental principles of steric effects in chemical reactions. Its use has been pivotal in understanding and quantifying the "buttressing effect," providing clear experimental evidence of how a non-adjacent substituent can control reactivity at a nearby site. uni-regensburg.deresearchgate.net

This line of research is crucial for the rational design of synthetic strategies for highly substituted and complex aromatic molecules, including natural products and functional materials. By understanding how to modulate reactivity through subtle steric adjustments, chemists can achieve greater control over reaction selectivity, avoiding unwanted side reactions and improving the efficiency of synthetic routes. Future investigations may further explore the impact of this steric environment on other types of reactions, such as transition-metal-catalyzed cross-coupling, further solidifying the role of this compound as a valuable probe for mechanistic studies.

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

2-bromo-N,N,6-trimethylaniline |

InChI |

InChI=1S/C9H12BrN/c1-7-5-4-6-8(10)9(7)11(2)3/h4-6H,1-3H3 |

InChI Key |

UVNMILNAEGWRTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo N,n,6 Trimethylaniline and Its Precursors

Precursor Synthesis Pathways to N,N-Dimethylated Aniline (B41778) Frameworks

The foundational step in synthesizing 2-Bromo-N,N,6-trimethylaniline is the preparation of N,N-dimethyl-2,6-dimethylaniline. This is typically achieved by first synthesizing 2,4,6-trimethylaniline (B148799) (mesidine) and then introducing two methyl groups to the amine.

Preparation of 2,4,6-Trimethylaniline (Mesidine)

2,4,6-Trimethylaniline, also known as mesidine, is a crucial intermediate. wikipedia.org Its synthesis is primarily accomplished through the nitration of mesitylene (B46885) followed by the reduction of the resulting nitro group. wikipedia.orgchemicalbook.com

The synthesis of 2,4,6-trimethylaniline commences with the selective mononitration of mesitylene. wikipedia.orgchemicalbook.com This reaction is carefully controlled to prevent the oxidation of the methyl groups and the formation of dinitro by-products. guidechem.comwikipedia.org A common method involves treating mesitylene with a mixture of nitric acid and sulfuric acid at temperatures below 10°C. chemicalbook.comchemdad.com The reaction is typically carried out for several hours, after which the resulting 2,4,6-trimethylnitrobenzene is separated. chemicalbook.com

Following nitration, the nitro group of 2,4,6-trimethylnitrobenzene is reduced to an amino group to yield mesidine. wikipedia.org A traditional and effective method for this reduction involves the use of iron powder in the presence of hydrochloric acid and water. chemicalbook.comchemdad.com The reaction is conducted at elevated temperatures (100-105°C) for an extended period. chemicalbook.com The crude 2,4,6-trimethylaniline is then isolated and purified by distillation. chemicalbook.comchemdad.com

| Reactant | Reagent | Conditions | Product |

| Mesitylene | Nitric Acid, Sulfuric Acid | <10°C, 4 hours | 2,4,6-trimethylnitrobenzene |

| 2,4,6-trimethylnitrobenzene | Iron powder, Hydrochloric Acid, Water | 100-105°C, 8 hours | 2,4,6-Trimethylaniline |

This table outlines the key steps in the synthesis of 2,4,6-trimethylaniline from mesitylene.

Alternative nitrating agents and conditions have also been explored. For instance, a combination of bismuth subnitrate and thionyl chloride in dichloromethane (B109758) has been used for the nitration of mesitylene, yielding 2-nitromesitylene. nih.gov Another approach utilizes fuming nitric acid in the presence of a solid catalyst like ascanite-bentonite in an organic solvent. google.com

Catalytic hydrogenation presents a more modern and often cleaner alternative to chemical reduction for converting the nitro group to an amine. guidechem.com This method involves the use of a metal catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. google.comchemmunity.com The reaction is typically carried out in a solvent and under pressure.

For the reduction of aromatic nitro compounds, various catalytic systems have been investigated to improve efficiency and selectivity. For example, supported palladium catalysts have shown high performance for the hydrogenation of nitrobenzene (B124822) to aniline under mild conditions. mdpi.com The use of vanadium compounds as co-catalysts in the hydrogenation of aromatic nitro compounds has been shown to prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates. google.com

N,N-Dimethylation Strategies for Aromatic Amines

Once 2,4,6-trimethylaniline is obtained, the next step towards the final product's precursor is the introduction of two methyl groups to the nitrogen atom (N,N-dimethylation). Several methodologies exist for the N,N-dimethylation of primary aromatic amines.

Traditional methods often employ methylating agents like methyl iodide or dimethyl sulfate. acs.org However, due to the toxicity of these reagents, greener and more efficient alternatives have been developed.

One such method involves the use of formaldehyde (B43269) as a C1 source in the presence of a reducing agent. Carbon-supported Ruthenium nanoparticles (Ru/C) have been reported as an effective heterogeneous catalyst for the selective N-dimethylation of various functional amines, including aromatic amines, using formaldehyde and hydrogen gas. acs.orgnih.govchemrxiv.org

Another approach utilizes methyl alkyl carbonates, such as dimethyl carbonate (DMC), which are considered safer methylating agents. acs.org The reaction of primary aromatic amines with DMC can be catalyzed by phosphonium (B103445) salts to yield N,N-dimethyl derivatives with high selectivity. acs.org Zeolites have also been employed as catalysts for the selective mono-N-methylation of primary aromatic amines using DMC. unive.it

| Amine Substrate | Methylating Agent | Catalyst/Conditions | Product |

| Primary Aromatic Amine | Formaldehyde, H₂ | Ru/C | N,N-Dimethyl Aromatic Amine |

| Primary Aromatic Amine | Methyl Alkyl Carbonate | Phosphonium Salt | N,N-Dimethyl Aromatic Amine |

| Primary Aromatic Amine | Dimethyl Carbonate | Zeolite | N-Methyl Aromatic Amine |

This table summarizes modern strategies for the N,N-dimethylation of aromatic amines.

Direct Synthesis of this compound

With the precursor, N,N-dimethyl-2,6-dimethylaniline, in hand, the final step is the introduction of a bromine atom at the 2-position of the aniline ring.

Bromination Strategies for Substituted Anilines

The bromination of anilines is a classic example of electrophilic aromatic substitution. The strong activating and ortho-, para-directing nature of the amino group significantly influences the regioselectivity of the reaction. chegg.com In the case of N,N-dimethylaniline, treatment with bromine typically yields a mixture of ortho and para-bromo products. chegg.com

For substituted anilines, such as N,N-dimethyl-2,6-dimethylaniline, the positions of the existing substituents will direct the incoming electrophile. The bromination of 2,6-dimethylaniline (B139824) in glacial acetic acid has been reported to yield 4-bromo-2,6-dimethylaniline. google.com

Direct bromination of N,N-dimethylaniline can be achieved using bromine in a solvent like dichloromethane or glacial acetic acid. prezi.comprepchem.com The reaction conditions, including temperature and the presence of a base, can be controlled to influence the product distribution. prezi.com For instance, the reaction of N,N-dimethylaniline with bromine in dichloromethane followed by basification with sodium bicarbonate yields p-bromodimethylaniline. prezi.com

A highly regioselective method for the para-bromination of N,N-dialkylanilines involves the temporary oxidation of the aniline to the corresponding N-oxide, followed by treatment with thionyl bromide. nsf.gov

Halogen-Lithium Exchange Reactions of Ortho-Bromoanilines and Electrophilic Quenching

The halogen-lithium exchange is a powerful and widely utilized transformation in organometallic chemistry for the preparation of organolithium compounds from organic halides. wikipedia.org This method is particularly valuable for synthesizing aryllithium reagents, which are versatile intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing precursors for this compound, this reaction typically involves the treatment of an ortho-bromoaniline derivative with an alkyllithium reagent, such as n-butyllithium (n-BuLi).

The reaction proceeds by exchanging the bromine atom on the aromatic ring with a lithium atom, generating a highly reactive lithiated arene species. ias.ac.in The general transformation can be represented as:

R-Li + R′-X → R-X + R′-Li wikipedia.org

This equilibrium is driven by the formation of the more stable organolithium compound. The stability of the organolithium reagent's carbanion intermediate is a primary factor influencing the rate of exchange. wikipedia.org For aryl halides, the order of reactivity for the halogen is typically I > Br > Cl. wikipedia.org

Once the lithiated intermediate is formed, it can be "quenched" by reacting it with a suitable electrophile. This step introduces a new substituent onto the aromatic ring at the position formerly occupied by the bromine atom. For instance, if the desired final product requires a methyl group at a specific position, an electrophilic source of methyl, such as methyl iodide, can be used. This electrophilic quenching step is crucial for the regioselective synthesis of polysubstituted anilines. The Parham cyclization is a notable application where an intramolecular electrophilic quench of a lithiated arene leads to the formation of heterocycles. wikipedia.org

Mechanistic Investigations of Bromine-Lithium Exchange

The precise mechanism of the lithium-halogen exchange has been a subject of extensive study, with two primary pathways being proposed. wikipedia.orgstackexchange.com The actual mechanism can be influenced by factors such as the substrate, solvent, and temperature. stackexchange.com

One proposed mechanism involves a nucleophilic pathway via an "ate-complex" intermediate. wikipedia.org In this model, the carbanion from the alkyllithium reagent attacks the halogen atom on the aryl halide. This forms a transient, hypervalent halogen species known as an "ate-complex." wikipedia.org This intermediate then collapses to form the new aryllithium species and an alkyl halide. Kinetic studies have provided support for this nucleophilic pathway. wikipedia.org

A second proposed mechanism involves a single-electron transfer (SET) process. stackexchange.com This pathway suggests that an electron is transferred from the organolithium reagent to the aryl halide, generating a radical anion and a radical cation. These intermediates can then recombine and fragment to yield the final products. However, for some substrates, the absence of radical cyclization products where they would be expected suggests that a radical pathway is not always operative. stackexchange.com

The nature of the organolithium reagent in solution also complicates mechanistic studies. Organolithium compounds often exist as aggregates (dimers, tetramers, etc.), and the reactive species may be a monomer in equilibrium with these aggregates. pku.edu.cnprinceton.edu The presence of coordinating solvents like tetrahydrofuran (B95107) (THF) or chelating agents like tetramethylethylenediamine (TMEDA) can break up these aggregates and influence reactivity. stackexchange.compku.edu.cn

Advanced Synthetic Protocols and Reaction Optimization

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions and improving process efficiency. nih.gov The use of microwave irradiation as a non-conventional energy source can lead to significantly shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods. nih.gov

In the synthesis of substituted anilines, microwave-assisted approaches have been successfully applied to various reactions, including nucleophilic aromatic substitution and amidation. rsc.orgtandfonline.com For example, a method for producing anilines from activated aryl halides in an aqueous ammonium (B1175870) hydroxide (B78521) solution under microwave irradiation has been reported, eliminating the need for catalysts and organic solvents. tandfonline.com This aligns with the principles of green chemistry, offering a more environmentally friendly synthetic route. tandfonline.com

The key advantages of microwave heating stem from its mechanism, which involves direct coupling of microwave energy with the polar molecules in the reaction mixture. This leads to rapid and uniform heating, which can minimize the formation of by-products that might occur with conventional heating. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Substituted Anilines

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |

| Reaction Time | Hours to days | Minutes | nih.gov, tandfonline.com |

| Yields | Often moderate | Generally higher | nih.gov |

| By-products | More prevalent | Reduced formation | nih.gov |

| Energy Efficiency | Lower | Higher | tandfonline.com |

| Solvent Use | Often requires organic solvents | Can enable solvent-free or aqueous reactions | tandfonline.com |

This table presents generalized data based on findings in the cited literature.

Regioselectivity and Yield Enhancement Techniques

Controlling the position of substituents on an aromatic ring (regioselectivity) is a fundamental challenge in organic synthesis. For aniline derivatives, the amino group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions due to its electron-donating nature. byjus.com However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-directing group. byjus.com

To achieve specific regioselectivities and enhance yields, several strategies can be employed:

Protecting Groups: To obtain mono-substituted products, such as p-bromoaniline from aniline, the high reactivity of the amino group can be moderated by using a protecting group. Acetanilide (B955), formed by reacting aniline with acetic anhydride, has a less activating acetylamino group. This allows for controlled monobromination, primarily at the para position, due to the steric bulk of the protecting group. youtube.com The protecting group can then be removed by hydrolysis to yield the desired product. youtube.com

Catalyst Control: In reactions like C-H functionalization, the choice of catalyst and ligands can exert significant control over regioselectivity. For instance, in the iridium-catalyzed ortho-C–H borylation of anilines, the structure of the diboron (B99234) reagent partner can be modulated to achieve high regioselectivity for the ortho position. nih.gov

Solvent and Reagent Choice: The reaction medium and reagents can influence the outcome. In the bromination of aniline, using a polar solvent like water leads to the formation of 2,4,6-tribromoaniline. byjus.com By switching to a less polar solvent, the degree of substitution can sometimes be controlled. youtube.com Furthermore, unexpected rearrangements can occur; for example, the alkylation of 2-bromoaniline (B46623) under certain basic conditions was found to cause migration of the bromine atom to the 4-position, highlighting the critical importance of carefully selecting reagents. nih.gov

Heterogeneous Catalysis: The use of solid catalysts, such as zeolites, can offer high regioselectivity. The defined pore structure of a zeolite can create a shape-selective environment, favoring the formation of one isomer over others. For example, Na-Y zeolite has been used for the highly regioselective synthesis of 1-(phenylamino)propan-2-ol (B3340236) from aniline and propylene (B89431) carbonate. scirp.org

Table 2: Factors Influencing Regioselectivity in Aniline Reactions

| Factor | Influence on Regioselectivity | Example | Reference(s) |

| Directing Group | The -NH₂ group is ortho, para-directing; the -NH₃⁺ group is meta-directing. | Nitration of aniline in strong acid yields a significant amount of the meta-isomer. | byjus.com |

| Protecting Group | Steric hindrance from a bulky protecting group can favor para-substitution over ortho. | Bromination of acetanilide yields p-bromoacetanilide as the major product. | youtube.com |

| Catalyst/Ligand | The catalyst system can create a specific steric and electronic environment. | Modulating diboron partners in Ir-catalyzed borylation directs functionalization to the ortho position. | nih.gov |

| Solvent Polarity | Influences the reactivity of electrophiles and the stability of intermediates. | Bromination of aniline in polar water gives trisubstitution, while less polar solvents can offer more control. | youtube.com, byjus.com |

This table provides illustrative examples based on findings in the cited literature.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo N,n,6 Trimethylaniline

Studies on Halogen-Lithium Exchange Processes

The halogen-lithium exchange is a fundamental organometallic reaction that transforms an organic halide into an organolithium species, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. The reactivity of the starting halide is influenced by various factors, including electronic effects, steric hindrance, and the presence of directing groups. In the case of ortho-substituted bromoarenes like 2-Bromo-N,N,6-trimethylaniline, the interplay of these factors can lead to unique reactivity patterns.

A significant factor governing the halogen-lithium exchange in sterically hindered systems is the "buttressing effect." This effect describes the steric interaction between adjacent substituents, which in turn influences the conformation and reactivity of a nearby functional group. In the context of this compound, the methyl group at the 6-position exerts steric pressure on the N,N-dimethylamino group. This forces the dimethylamino group to adopt a conformation that sterically shields the adjacent bromine atom, thereby slowing down the rate of halogen-lithium exchange. acs.orgresearchgate.net

This phenomenon has been systematically studied in a series of 6-substituted-2-bromo-N,N-dimethylanilines. acs.org Research has demonstrated a clear correlation between the size of the "buttressing" substituent at the 6-position and the ease of the bromine-lithium exchange. As the steric bulk of the substituent increases, the rate of exchange with organolithium reagents like n-butyllithium (n-BuLi) decreases. acs.org This effect can be so pronounced that it dictates the regioselectivity of the reaction in di-brominated systems. acs.orgresearchgate.net The buttressing effect can also influence the aggregation state of the resulting aryllithium species, forcing them to deaggregate and thus increasing their reactivity. acs.orgresearchgate.net

| Substituent at C6 | Relative Rate of Exchange | Reference |

|---|---|---|

| H | Fast | acs.org |

| Methyl | Slow | acs.org |

| Isopropyl | Very Slow | acs.org |

For the halogen-lithium exchange, the steric hindrance directly impacts the kinetic accessibility of the bromine atom. The bulky N,N-dimethylamino group, pushed by the adjacent methyl group, creates a sterically crowded environment that hinders the approach of the organolithium reagent. acs.org This necessitates more forcing reaction conditions, such as higher temperatures or the use of more reactive organolithium reagents, to achieve efficient exchange.

In other reactions, such as nucleophilic aromatic substitution, the steric hindrance around the bromine atom would be expected to significantly retard the rate of reaction. The approach of a nucleophile to the carbon atom bearing the bromine is impeded by the flanking methyl and N,N-dimethylamino groups. This steric inhibition makes direct nucleophilic displacement of the bromine challenging.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions Involving the Bromine Moiety

The bromine atom in this compound serves as a versatile handle for the formation of new chemical bonds, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates for these transformations due to their optimal reactivity, balancing stability with oxidative addition to the palladium catalyst.

This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. In a typical Suzuki-Miyaura coupling, the aryl bromide is reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The steric hindrance in this compound may necessitate the use of bulky phosphine ligands on the palladium catalyst to facilitate the reaction.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., boronic acid) | C-C | Pd(PPh₃)₄, Pd(OAc)₂/ligand |

| Heck | Alkene | C-C | Pd(OAc)₂, PdCl₂ |

| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃/ligand |

| Sonogashira | Terminal Alkyne | C-C | PdCl₂(PPh₃)₂/CuI |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring and the nature of the leaving group. Generally, SNAr reactions are favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho and/or para to the leaving group.

In the case of this compound, the aromatic ring is substituted with electron-donating groups (the N,N-dimethylamino and methyl groups). These groups increase the electron density of the aromatic ring, making it less susceptible to nucleophilic attack. Furthermore, as discussed previously, the significant steric hindrance around the bromine atom would further disfavor the approach of a nucleophile. Consequently, direct nucleophilic substitution of the bromine atom in this compound is expected to be very slow and require harsh reaction conditions. Alternative pathways, such as those involving benzyne intermediates generated after elimination, might be possible under strongly basic conditions, but these are generally less controlled.

Redox Chemistry and Radical Generation Studies

The redox behavior of aniline (B41778) derivatives is of significant interest due to their involvement in various chemical and biological processes, including the formation of conducting polymers and metabolic activation. The electrochemical oxidation of N,N-dimethylanilines typically proceeds through the formation of a radical cation.

The electrochemical oxidation of N,N-dimethylaniline itself has been shown to generate a short-lived radical cation intermediate, DMA•+. nih.gov This highly reactive species can undergo further reactions, such as deprotonation or coupling. The presence of substituents on the aromatic ring can influence the stability and subsequent reactivity of the radical cation. In the case of this compound, the electron-donating N,N-dimethylamino and methyl groups would be expected to lower the oxidation potential compared to unsubstituted bromobenzene.

Studies on the electrochemical oxidation of bromoanilines have shown that the reaction can lead to the formation of dimeric products. researchgate.net For some bromoanilines, the elimination of the bromide ion can occur during the dimerization step, followed by its oxidation to bromine, which can then brominate other substrate molecules. researchgate.net

Furthermore, aryl radicals can be generated from aryl halides through various methods, including photo-induced electron transfer and the use of reducing agents. nih.gov The bromine atom in this compound could potentially be converted into an aryl radical under appropriate reductive conditions. This aryl radical could then participate in a range of radical-mediated bond-forming reactions. The steric environment around the radical center would likely influence the stereoselectivity of any subsequent reactions.

Investigations into Aromatic Substitution Patterns

The aromatic substitution patterns of this compound are governed by the electronic and steric effects of the substituents on the benzene (B151609) ring: the bromine atom, the N,N-dimethylamino group, and the methyl group at position 6. These groups collectively influence the regioselectivity of further substitution reactions on the aromatic ring.

The N,N-dimethylamino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. This effect increases the nucleophilicity of the ortho and para positions, making them more susceptible to electrophilic attack. The methyl group at the 6-position is also an activating group, albeit weaker than the dimethylamino group, and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of the resonance contribution of its lone pairs.

In this compound, the positions ortho to the powerful N,N-dimethylamino group are at C2 (occupied by bromine) and C6 (occupied by a methyl group). The position para to the N,N-dimethylamino group is at C4. Therefore, electrophilic substitution is strongly directed towards the C4 position, which is activated by both the N,N-dimethylamino group and the C6-methyl group, and is sterically accessible.

A significant factor influencing the reactivity of this molecule is the "buttressing effect". This steric interaction between the N,N-dimethylamino group and the adjacent methyl group at the 6-position can force the dimethylamino group out of the plane of the aromatic ring. This conformational change can reduce the resonance interaction between the nitrogen lone pair and the aromatic π-system, thereby moderating the activating effect of the dimethylamino group. This steric hindrance also shields the C6-position from electrophilic attack.

While specific, detailed research findings and data tables for the aromatic substitution reactions of this compound are not extensively available in the reviewed literature, the expected outcomes for common electrophilic aromatic substitution reactions can be predicted based on the directing effects of the existing substituents.

Expected Aromatic Substitution Patterns:

| Reaction Type | Reagents | Expected Major Product(s) | Regiochemical Rationale |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-bromo-N,N,6-trimethylaniline | The powerful ortho, para-directing N,N-dimethylamino group and the ortho, para-directing methyl group both activate the C4 position. The C2 and C6 positions are sterically hindered and already substituted. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Halo-2-bromo-N,N,6-trimethylaniline | Similar to nitration, the incoming electrophilic halogen will be directed to the electronically enriched and sterically accessible C4 position. |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid | The bulky sulfonyl group will preferentially add to the least sterically hindered activated position, which is C4. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-bromo-N,N,6-trimethylaniline | The acyl group will substitute at the C4 position due to the strong directing influence of the N,N-dimethylamino and methyl groups. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-Alkyl-2-bromo-N,N,6-trimethylaniline | Similar to acylation, alkylation is expected to occur at the C4 position. Polyalkylation is a potential side reaction but is sterically hindered by the existing substituents. |

It is important to note that while these predictions are based on established principles of organic chemistry, the actual product distribution can be influenced by specific reaction conditions such as temperature, solvent, and the nature of the electrophile. The interplay of electronic activation and steric hindrance, particularly the buttressing effect, makes the precise prediction of product yields challenging without specific experimental data. Further mechanistic investigations would be required to quantify the exact ratios of any minor isomers that may be formed.

Advanced Spectroscopic and Structural Characterization of 2 Bromo N,n,6 Trimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. The characterization of 2-Bromo-N,N,6-trimethylaniline has been reported in scientific literature, confirming its structure through these methods. researchgate.net

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show characteristic signals corresponding to the aromatic protons, the N,N-dimethyl protons, and the protons of the methyl group at the C6 position.

The aromatic region (typically δ 6.5-8.0 ppm) would display signals for the three adjacent protons on the benzene (B151609) ring. The proton at C4, situated between two other protons, would likely appear as a triplet. The protons at C3 and C5 would each appear as a doublet due to coupling with the C4 proton.

The aliphatic region would contain two distinct singlets. The six equivalent protons of the N,N-dimethyl group would produce a single, sharp signal, while the three protons of the C6-methyl group would yield another singlet. The integration of these signals would correspond to a ratio of 1:1:1:6:3 for the C3-H, C4-H, C5-H, N(CH₃)₂, and C6-CH₃ protons, respectively.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic H (C3, C5) | ~7.3 - 6.8 | Doublet (d) | 2H |

| Aromatic H (C4) | ~7.0 - 6.6 | Triplet (t) | 1H |

| N(CH₃)₂ | ~2.7 | Singlet (s) | 6H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. This compound has nine carbon atoms, but due to the equivalence of the two N-methyl carbons, a total of eight distinct signals are expected in the proton-decoupled spectrum.

The six aromatic carbons would appear in the typical downfield region (δ 110-160 ppm). The chemical shifts would be influenced by the attached substituents. The carbon bearing the bromine atom (C2) and the carbon bearing the amino group (C1) would be significantly affected. The remaining four aromatic carbons (C3, C4, C5, C6) would also have unique chemical shifts. The aliphatic region (δ 10-50 ppm) would show two signals: one for the equivalent carbons of the N,N-dimethyl group and one for the C6-methyl group carbon.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-N) | 145 - 155 |

| C2 (C-Br) | 115 - 125 |

| C3, C5 (Ar C-H) | 120 - 130 |

| C4 (Ar C-H) | 125 - 135 |

| C6 (C-CH₃) | 135 - 145 |

| N(CH₃)₂ | 40 - 50 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. For this compound, this would primarily show correlations between the adjacent aromatic protons (C3-H with C4-H, and C4-H with C5-H), confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlets to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary carbons (those without attached protons), such as C1, C2, and C6, by observing their correlations with nearby protons. For instance, the N-methyl protons would show a correlation to the C1 carbon, and the C6-methyl protons would show correlations to C1, C5, and C6.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would show a distinct molecular ion (M⁺) peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak would appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). The calculated monoisotopic mass is 213.0153 Da.

Fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the N,N-dimethylamino group to form a stable iminium cation. This would result in a significant peak at [M-15]⁺.

Loss of Bromine: Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), resulting in a peak at [M-79/81]⁺.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 213/215 | [C₉H₁₂BrN]⁺ | Molecular Ion (M⁺) showing the characteristic 1:1 bromine isotope pattern. |

| 198/200 | [C₈H₉BrN]⁺ | Loss of a methyl radical (•CH₃) from the N,N-dimethyl group; [M-15]⁺. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretching: Vibrations corresponding to the carbon-carbon double bonds in the aromatic ring typically occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching of the aromatic carbon to nitrogen bond (C-N) usually gives rise to a band in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is expected to produce a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | C-H (in CH₃) | 2850 - 2980 |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 |

| C-N Stretch | Ar-N | 1250 - 1350 |

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

Currently, a crystal structure for this compound has not been reported in public crystallographic databases. If a suitable single crystal were analyzed, this method would provide invaluable information on the steric interactions between the bulky bromine atom, the N,N-dimethylamino group, and the adjacent C6-methyl group. A key structural parameter of interest would be the torsional angle between the plane of the N,N-dimethylamino group and the plane of the aromatic ring, which is significantly influenced by the steric hindrance imposed by the ortho-substituents (the "buttressing effect"). researchgate.net This would offer a quantitative measure of the steric strain within the molecule in the solid state.

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic properties of 2-Bromo-N,N,6-trimethylaniline.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine its optimized ground state geometry. These calculations provide key energetic and electronic properties. While specific experimental data for this compound is scarce in the literature, theoretical calculations can predict properties such as total energy, dipole moment, and the energies of frontier molecular orbitals.

Table 1: Calculated Ground State Properties of an Exemplary Substituted Aniline (B41778)

| Property | Value |

|---|---|

| Total Energy (Hartree) | -3417.577 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -0.9 |

| HOMO-LUMO Gap (eV) | 4.9 |

Note: Data is representative and based on calculations for similar substituted anilines.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov From the HOMO and LUMO energies, important electronic descriptors can be derived. nih.gov

Table 2: Electronic Descriptors Derived from Frontier Orbital Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | Reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

These descriptors provide a quantitative measure of the reactivity and electronic properties of this compound.

Mechanistic Studies via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, such as the halogen-lithium exchange.

The halogen-lithium exchange is a key reaction for creating functionalized aromatic compounds. wikipedia.org Computational studies on similar aromatic bromides suggest that this reaction can proceed through a four-centered transition state. pku.edu.cn In this transition state, the lithium atom of the organolithium reagent coordinates to the bromine atom, while the organic part of the reagent interacts with the carbon atom bearing the bromine. For this compound, the presence of the ortho-methyl and N,N-dimethyl groups would sterically influence the approach of the organolithium reagent. Theoretical calculations can locate and characterize the geometry and energy of this transition state, providing the activation energy for the reaction. researchgate.net

Table 3: Representative Calculated Transition State Properties for a Halogen-Lithium Exchange

| Property | Value |

|---|---|

| Activation Energy (kcal/mol) | 15 - 25 |

| Key Imaginary Frequency (cm-1) | -200 to -400 |

| C-Br bond length (Å) | Elongated relative to reactant |

| Br-Li bond length (Å) | Shorter than the sum of van der Waals radii |

Note: Values are typical for halogen-lithium exchange reactions of aromatic bromides.

Conformational Analysis and Steric Interaction Modeling

The substituents on the aromatic ring of this compound introduce significant steric hindrance, which dictates its conformational preferences.

The rotation around the C-N bond of the N,N-dimethylamino group is restricted by the presence of the adjacent bromo and methyl groups. This steric clash, often referred to as a "buttressing effect," influences the orientation of the dimethylamino group relative to the plane of the aromatic ring. Computational methods can be used to perform a conformational search by systematically rotating the dihedral angles of the substituents and calculating the corresponding energies. This allows for the identification of the most stable conformer(s) and the energy barriers for rotation. The steric strain can lead to out-of-plane distortions of the substituents to relieve the crowding. chemzipper.com

Table 4: Hypothetical Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~90° | 0 |

| Rotational Transition State | 0° or 180° | > 10 |

Note: The values are illustrative of the expected steric hindrance in such a crowded system.

Prediction of Spectroscopic Parameters

Research on analogous compounds, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482) and 2-bromo-4-methylaniline, demonstrates the utility of these computational approaches in predicting vibrational and other spectroscopic data. researchgate.netresearchgate.net Typically, the process involves optimizing the molecular geometry of the compound in its ground state. Following this, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These calculated frequencies are often scaled by a suitable factor to correct for anharmonicity and other systematic errors inherent in the computational methods.

For the prediction of nuclear magnetic resonance (NMR) spectra, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used in conjunction with DFT. This approach allows for the calculation of the absolute isotropic magnetic shielding of the atoms in the molecule, which can then be converted into the more familiar chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The prediction of electronic spectra, such as UV-Vis absorption, is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). This method can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The choice of solvent can also be incorporated into these models to provide more realistic predictions.

The data generated from these computational studies are invaluable for several reasons. They can aid in the interpretation and assignment of experimental spectra, provide insights into the electronic structure and bonding of the molecule, and help to understand how different structural features influence the spectroscopic properties.

Table of Predicted Spectroscopic Data (Hypothetical)

The following tables are hypothetical examples of how predicted spectroscopic data for this compound would be presented. The actual values would need to be determined through specific computational studies.

Predicted ¹H NMR Chemical Shifts (δ) in ppm relative to TMS

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | Value |

| N-CH₃ | Value |

Predicted ¹³C NMR Chemical Shifts (δ) in ppm relative to TMS

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | Value |

| C-N | Value |

| Aromatic C-H | Value |

| Aromatic C-CH₃ | Value |

| N-CH₃ | Value |

Predicted Major Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch | Value |

| C-H stretch (aromatic) | Value |

| C-H stretch (aliphatic) | Value |

| C=C stretch (aromatic) | Value |

| C-N stretch | Value |

Predicted UV-Vis Absorption Maxima (λmax) in nm

| Solvent | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| Solvent 1 | Value | Value |

Applications of 2 Bromo N,n,6 Trimethylaniline in Advanced Chemical Synthesis and Materials Science

Role as a Building Block for Sterically Hindered Organic Molecules

The inherent steric hindrance in 2-Bromo-N,N,6-trimethylaniline is a key feature that chemists exploit to build even more complex and sterically demanding molecules. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing additional substituents via cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form new carbon-carbon bonds. rsc.orgrsc.org In this context, this compound can be coupled with a variety of organoboron compounds. This allows for the strategic installation of aryl, alkyl, or vinyl groups, leading to the creation of highly substituted biaryl compounds and other complex scaffolds. rsc.org The significant steric bulk provided by the ortho-substituents influences the rotational dynamics and conformational preferences of the resulting molecules, a critical aspect in the design of molecular machinery and chiral ligands. While challenging, cross-coupling reactions involving unprotected ortho-bromoanilines are of significant interest for streamlining synthetic routes to pharmacologically active compounds. rsc.org

Precursor for Novel Ligands and Catalysts in Organometallic Chemistry

Perhaps the most significant application of this compound is as a precursor for bulky ligands used in organometallic chemistry and catalysis. The sterically encumbered N-aryl group is ideal for creating ligands that can stabilize reactive metal centers and modulate their catalytic activity.

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, largely due to their strong σ-donating properties and the ability to tune their steric and electronic characteristics. nih.gov Sterically demanding anilines are foundational to the synthesis of the most successful and stable NHCs. researchgate.net

The synthesis of NHC precursors from anilines like this compound typically follows a well-established, multi-step route:

Diimine Formation: The aniline (B41778) is condensed with glyoxal, leading to the formation of a substituted diimine. researchgate.net

Cyclization: The diimine is then reacted with an appropriate reagent, such as paraformaldehyde or trialkyl orthoformate, to construct the heterocyclic imidazolium (B1220033) salt core. researchgate.net This salt is the direct precursor to the NHC.

Deprotonation: Treatment of the imidazolium salt with a strong base removes the acidic proton at the C2 position, yielding the free N-heterocyclic carbene. nih.govresearchgate.net

The bulky 2-bromo and 6-methyl "wingtip" groups on the aniline are crucial, as they shield the carbene center, preventing dimerization and decomposition while creating a specific coordination pocket around the metal to which it will bind. researchgate.net

| NHC Precursor Synthesis Step | Typical Reagents | Purpose | Reference |

|---|---|---|---|

| Diimine Synthesis | Aniline, Glyoxal, Formic Acid (catalyst) | Formation of the N-C-C-N backbone from two aniline units. | researchgate.net |

| Imidazolium Ring Formation | Diimine, Paraformaldehyde, HCl or Trialkyl Orthoformate, NH4BF4 | Cyclization to form the five-membered heterocyclic salt. | researchgate.net |

| NHC Generation | Imidazolium Salt, Strong Base (e.g., KHMDS) | Deprotonation to yield the free, neutral carbene ligand. | nih.gov |

Once synthesized, NHC ligands derived from this compound are coordinated to transition metals such as palladium, nickel, ruthenium, or platinum to form highly active and stable catalysts. nih.govchiba-u.jpmdpi.com The steric and electronic properties imparted by the bulky aniline substituents directly influence the catalyst's performance.

These metal-NHC complexes have proven effective in a wide array of organic transformations:

Cross-Coupling Reactions: In reactions like the Suzuki, Heck, and Sonogashira couplings, the bulky NHC ligand promotes the crucial reductive elimination step and enhances catalyst stability, leading to higher yields and turnover numbers. mdpi.comlibretexts.orgnih.gov

Olefin Metathesis: Ruthenium catalysts bearing bulky NHC ligands exhibit exceptional stability and activity in ring-closing and cross-metathesis reactions, which are powerful tools for complex molecule synthesis. nih.gov

C-H Activation: The electron-rich nature of the NHC can facilitate challenging C-H activation and functionalization reactions.

The specific architecture of the ligand, dictated by the substitution pattern of the parent aniline, creates a unique steric environment at the metal center that can control substrate approach and influence the selectivity of the reaction. nih.gov

| Catalytic Reaction | Role of Bulky NHC Ligand | Metal Center Example | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Enhances catalyst longevity and promotes efficient C-C bond formation. | Palladium (Pd) | rsc.orgmdpi.com |

| Olefin Metathesis | Stabilizes the highly reactive ruthenium carbene species. | Ruthenium (Ru) | nih.gov |

| Sonogashira Coupling | Facilitates the coupling of terminal alkynes with aryl halides. | Palladium (Pd), Copper (Cu) | nih.gov |

| Photocatalysis | Novel ligands can enable transition metal complexes to catalyze reactions under visible light. | Palladium (Pd), Platinum (Pt) | chiba-u.jp |

Contributions to the Fundamental Understanding of Organic Reactivity and Steric Effects

The study of highly congested molecules like this compound and its derivatives provides valuable insights into the fundamental principles of organic reactivity. rsc.org The extreme steric crowding around the nitrogen atom and the adjacent positions on the aromatic ring can lead to unusual chemical behavior.

By reacting such hindered anilines with various reagents, researchers can probe the limits of chemical reactions and quantify the impact of steric hindrance on reaction rates and equilibria. rsc.org For example, the reaction of extremely bulky anilines with phosphorus trichloride (B1173362) has been shown to result in unexpected C-H activation on the aromatic ring, as the sterically encumbered nitrogen is unable to react in the expected manner. rsc.org These studies help refine theoretical models of molecular interactions and inform the design of catalysts where steric properties are precisely tailored to achieve a desired outcome.

Derivatization for Functional Materials with Tunable Properties

Beyond catalysis, the unique structural and electronic features of this compound can be harnessed to create advanced functional materials. By incorporating this aniline or its derivatives into larger molecular or supramolecular structures, it is possible to develop materials with tailored optical, electronic, or host-guest properties.

Recent research has shown that NHC ligands can be used to construct elaborate, cage-like supramolecular assemblies with transition metals. The photophysical properties of these materials, such as their fluorescence, can be tuned by altering the substituents on the NHC ligands. The electron-withdrawing bromine atom and electron-donating methyl groups on the aniline precursor would directly influence the electronic structure of the final assembly, allowing for precise control over its absorption and emission characteristics. This opens up possibilities for applications in chemical sensing, organic light-emitting diodes (OLEDs), and photoredox catalysis.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of polysubstituted anilines often involves multi-step sequences with harsh reagents and significant waste generation. Future research should prioritize the development of more sustainable and atom-economical routes to 2-Bromo-N,N,6-trimethylaniline.

Emerging methodologies in organic synthesis offer promising avenues. For instance, C-H activation strategies present an attractive alternative to classical cross-coupling reactions, potentially allowing for the direct introduction of the bromo or methyl groups onto a simpler aniline (B41778) precursor, thereby reducing the number of synthetic steps and improving atom economy.

Furthermore, the application of photocatalysis and flow chemistry could revolutionize the synthesis of this and related compounds. beilstein-journals.orgchemrxiv.orgacs.orgmdpi.comchemistryworld.com Photocatalytic methods, utilizing visible light as a renewable energy source, could enable milder reaction conditions and novel bond formations. chemrxiv.orgchemistryworld.com Continuous-flow synthesis offers enhanced safety, scalability, and process control, minimizing waste and energy consumption. beilstein-journals.orgacs.orgmdpi.com A chemoenzymatic approach, possibly using immobilized nitroreductases in a flow system, could also be explored for a highly selective and green synthesis of the aniline core. nih.govacs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Activation | Fewer synthetic steps, increased atom economy. researchgate.net | Development of selective catalysts for direct functionalization of the aniline core. |

| Photocatalysis | Use of renewable energy, mild reaction conditions. chemrxiv.orgchemistryworld.com | Design of suitable photocatalysts and optimization of reaction parameters. |

| Flow Chemistry | Improved safety, scalability, and process control; reduced waste. beilstein-journals.orgacs.orgmdpi.com | Adaptation of synthetic routes to continuous-flow reactors. |

| Chemoenzymatic Synthesis | High selectivity, environmentally benign conditions. nih.govacs.org | Identification and immobilization of suitable enzymes (e.g., nitroreductases). |

Exploration of Unconventional Reactivity and Catalytic Applications

The steric hindrance around the nitrogen atom in this compound is expected to significantly influence its reactivity. This steric shielding could be exploited to control selectivity in various chemical transformations. Future studies should delve into its unconventional reactivity, particularly in the context of modern synthetic methodologies.

One promising area is its use as a ligand in transition-metal catalysis . The bulky nature of this compound could lead to the formation of unique metal complexes with interesting catalytic properties, potentially enabling challenging cross-coupling reactions or promoting unusual selectivity. nih.govacs.org The electronic properties, influenced by the bromine and methyl substituents, could also play a crucial role in modulating the catalytic activity of the metal center.

Furthermore, the potential for this compound to act as an organocatalyst should be investigated. The hindered amino group might facilitate specific proton-transfer reactions or participate in other non-covalent interactions to catalyze organic transformations.

Integration into Complex Supramolecular Architectures

The presence of a bromine atom and an aromatic ring makes this compound an attractive building block for the construction of complex supramolecular architectures. The bromine atom can participate in halogen bonding , a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials. nih.govresearchgate.netacs.orgacs.orgiaea.org

Future research could focus on co-crystallization of this compound with various halogen bond acceptors to create novel solid-state structures with tailored properties. nih.govresearchgate.netacs.org The interplay between halogen bonds, hydrogen bonds (if the N,N-dimethyl groups were to be replaced by N-H functionalities), and π-π stacking interactions could lead to the formation of intricate and functional supramolecular assemblies, such as supramolecular gels or porous materials. researchgate.netresearchgate.netnih.govrsc.org The incorporation of this sterically demanding aniline derivative into larger macrocyclic structures is another intriguing possibility, potentially leading to new host-guest systems with unique recognition properties. mdpi.com

Interdisciplinary Approaches Combining Synthesis, Spectroscopy, and Computational Chemistry

A comprehensive understanding of the structure-property relationships of this compound will require a multidisciplinary approach. The integration of synthetic chemistry with advanced spectroscopic techniques and computational modeling will be crucial for unlocking its full potential.

Advanced spectroscopic methods , such as solid-state NMR and terahertz spectroscopy, could provide detailed insights into the structure and dynamics of this molecule and its supramolecular assemblies. nwpu.edu.cnnih.govresearchgate.netazooptics.comnih.gov These techniques can offer information that is complementary to standard characterization methods like X-ray diffraction.

Computational chemistry , particularly Density Functional Theory (DFT) , will be an invaluable tool for predicting the reactivity, spectroscopic properties, and intermolecular interaction energies of this compound. acs.orgrsc.orgnih.govresearchgate.netacs.orgnih.govwhiterose.ac.uk DFT studies can elucidate reaction mechanisms, guide the design of new catalysts based on this aniline scaffold, and predict the geometry and stability of its supramolecular structures. acs.orgnih.govresearchgate.netwhiterose.ac.uk Such computational investigations, when performed in synergy with experimental work, will accelerate the discovery of new applications for this intriguing molecule. acs.orgnih.govresearchgate.netwhiterose.ac.uk

| Interdisciplinary Approach | Key Objectives | Anticipated Outcomes |

| Advanced Spectroscopy | Elucidate solid-state structure, dynamics, and intermolecular interactions. | Detailed characterization of materials incorporating this compound. |

| Computational Chemistry (DFT) | Predict reactivity, spectroscopic signatures, and interaction energies. acs.orgnih.govresearchgate.netwhiterose.ac.uk | Rational design of experiments, understanding of reaction mechanisms, and prediction of material properties. |

| Synergistic Synthesis & Analysis | Combine experimental synthesis with computational and spectroscopic analysis. | Accelerated discovery of novel applications and a deeper understanding of structure-property relationships. |

Q & A

Q. Q1. What are the most reliable synthetic routes for 2-Bromo-N,N,6-trimethylaniline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves bromination of pre-methylated aniline derivatives or sequential alkylation and bromination. Key approaches include:

- Bromination of N,N,6-trimethylaniline : Use liquid bromine or N-bromosuccinimide (NBS) in acetic acid under controlled temperatures (0–5°C) to minimize over-bromination .

- Grignard Reagent Methylation : React 3-bromoaniline with methyl magnesium bromide to introduce methyl groups, followed by N,N-dimethylation using methyl iodide and a base like NaH .

- Selective Bromination : Pyridine or Lewis acids (e.g., FeCl₃) enhance para/ortho selectivity in bromination reactions .

Q. Optimization Tips :

Q. Q2. What purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water or hexane/ethyl acetate mixtures at low temperatures (0–4°C) to enhance crystal purity .

- Column Chromatography : Employ silica gel with a gradient of hexane:ethyl acetate (9:1 to 4:1) for impurities with similar polarity .

- Distillation : Vacuum distillation (15–20 mmHg) at 150–160°C for large-scale purification .

Critical Note : Store purified compound in amber vials at 2–8°C to prevent degradation .

Q. Q3. Which analytical methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Methyl groups appear as singlets (δ 2.2–2.5 ppm), aromatic protons as multiplet (δ 6.8–7.2 ppm) .

- ¹³C NMR : Confirm N,N-dimethylation (δ 40–45 ppm for N-CH₃) and bromine substitution (C-Br at δ 120–125 ppm) .

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 228.03 (C₉H₁₂BrN⁺) .

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry using SHELX programs .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported melting points or reaction yields for this compound?

Methodological Answer: Discrepancies often arise from:

- Impurity Profiles : Trace solvents (e.g., DCM) lower observed melting points. Re-crystallize twice and validate via DSC .

- Reaction Conditions : Yields vary with bromination agents (e.g., Br₂ vs. NBS). Compare under identical conditions (temperature, stoichiometry) .

- Isomer Formation : Ortho/meta impurities from incomplete regiocontrol. Use HPLC with a C18 column to quantify isomers .

Case Study : A 2024 study reported a 72% yield using NBS vs. 58% with Br₂ due to reduced side reactions .

Q. Q5. What catalytic applications leverage this compound as a building block?

Methodological Answer: The compound serves as a precursor in:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd/AdBrettPhos catalysts to synthesize biaryl fluorophores .

- Pharmaceutical Intermediates : Synthesize kinase inhibitors via Buchwald-Hartwig amination (e.g., coupling with pyridine derivatives) .

- Ligand Design : Modify coordination complexes (e.g., Ru or Ir) for OLED applications by introducing electron-withdrawing bromine .

Key Optimization : Use anhydrous solvents (THF, DMF) and Pd₂(dba)₃/XPhos catalysts for high turnover numbers .

Q. Q6. How does steric hindrance from methyl groups influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : The 2,6-dimethyl groups hinder nucleophilic attack at the para position, favoring meta substitution in SNAr reactions .

- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 3-bromoaniline) using UV-Vis or ¹⁹F NMR .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation barriers for substitution pathways .

Example : Methoxy substitution at the para position requires elevated temperatures (80°C) and prolonged reaction times (24h) .

Q. Q7. What strategies mitigate solubility challenges of this compound in aqueous-mediated reactions?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:water (3:1) or THF:water (4:1) to enhance solubility .

- Surfactants : Add CTAB (cetyltrimethylammonium bromide) for micellar catalysis in Suzuki couplings .

- Derivatization : Introduce sulfonate groups temporarily via electrophilic sulfonation, then cleave post-reaction .

Q. Q8. What biological activity studies have been conducted on this compound derivatives?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays, showing activity at 32 µg/mL .

- Cytotoxicity Screening : MTT assays on HeLa cells reveal IC₅₀ values >100 µM, suggesting low toxicity .

- Enzyme Inhibition : Derivatives inhibit COX-2 (IC₅₀ = 18 µM) in vitro, measured via fluorescence polarization .

Mechanistic Insight : Bromine enhances electrophilicity, improving binding to bacterial enzyme active sites .

Q. Q9. How can researchers validate the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Photodegradation Studies : Expose to UV light (254 nm) and analyze via GC-MS; half-life = 48h in water .

- Biodegradation : Incubate with Pseudomonas spp. and monitor bromine release via ion chromatography .

- Ecotoxicity : Use Daphnia magna assays (LC₅₀ = 2.1 mg/L) per OECD guidelines .

Safety Note : Classify as GHS Category 2 (acute toxicity) and use fume hoods for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.